molecular formula C15H10ClF2NO2 B300261 N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

Cat. No.: B300261
M. Wt: 309.69 g/mol
InChI Key: OBPYMVJYULJWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a key enzyme involved in the regulation of protein degradation, cell motility, and immune response. ACY-1215 has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Mechanism of Action

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide selectively inhibits HDAC6, which is involved in the regulation of protein degradation and cell motility. HDAC6 inhibition by this compound leads to the accumulation of misfolded proteins, which triggers the unfolded protein response and induces apoptosis in cancer cells. This compound also inhibits the migration and invasion of cancer cells by disrupting the microtubule network. In autoimmune diseases, this compound modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to induce the accumulation of misfolded proteins in cancer cells, leading to apoptosis. It also disrupts the microtubule network, inhibiting the migration and invasion of cancer cells. In autoimmune diseases, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to enhance the efficacy of other cancer therapies, such as bortezomib and lenalidomide.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide is its selectivity for HDAC6, which reduces off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also has a short half-life, which may limit its efficacy in some applications.

Future Directions

There are several future directions for the research and development of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide. One area of focus is the optimization of the synthesis method to increase yield and purity. Another direction is the development of new formulations to improve solubility and bioavailability. In addition, further preclinical studies are needed to investigate the efficacy of this compound in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 4-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with an amine to form the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has been extensively studied in preclinical models for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. In preclinical studies, this compound has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of other cancer therapies. It has also been shown to modulate the immune response and reduce inflammation in autoimmune diseases.

Properties

Molecular Formula

C15H10ClF2NO2

Molecular Weight

309.69 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C15H10ClF2NO2/c1-8(20)9-2-4-10(5-3-9)19-15(21)11-6-13(17)14(18)7-12(11)16/h2-7H,1H3,(H,19,21)

InChI Key

OBPYMVJYULJWMP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.